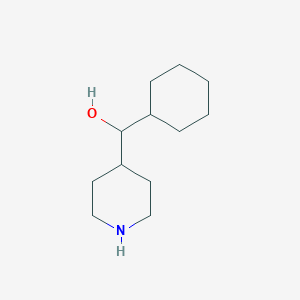
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C15H14Cl2N4O and a molecular weight of 337.21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide”. However, similar compounds have been synthesized using various methods23. For instance, one method involves the reaction of anthranilic acid and 3,4-dichlorobenzoyl chloride2.Molecular Structure Analysis
The molecular structure analysis of this compound could not be found in the available resources. However, computational studies can be performed to understand the molecular structure and properties of similar compounds4.Chemical Reactions Analysis
The specific chemical reactions involving “(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” are not available in the current resources. However, related compounds have been studied for their reactions5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” are not available in the current resources. However, similar compounds have been analyzed for their properties89.Scientific Research Applications
Synthesis and Antiviral Activities
Research has explored the synthesis of pyrazole and isoxazole-based heterocycles, including derivatives similar to the specified compound. These compounds have been tested for their anti-HSV-1 (Herpes simplex virus type-1) and cytotoxic activities. For instance, one study reported the synthesis of new heterocycles and tested them for antiviral activity, with one compound reducing the number of viral plaques of HSV-1 by 69% (Dawood et al., 2011).
Molecular Dynamic Simulations and Docking Studies
Another area of application involves vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies. These studies focus on understanding the molecular structure and potential biological importance of pyrazole derivatives. For example, vibrational spectroscopy and DFT studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into its structure and potential biological applications (Pillai et al., 2017).
Antimicrobial Evaluation
Pyrazole-integrated oxadiazoles have been synthesized and characterized, with certain compounds demonstrating potent antimicrobial activity. This suggests the potential of these derivatives in developing new antimicrobial agents (Ningaiah et al., 2014).
Corrosion Protection Studies
The use of carbohydrazide-pyrazole compounds in corrosion protection has been investigated, showing significant efficacy in protecting mild steel in acidic conditions. This highlights a potential industrial application of these compounds (Paul et al., 2020).
Molecular Modeling and Anti-tumor Activities
Compounds derived from the specified chemical structure have been studied for their potential as anti-tumor agents. Synthesis and molecular modeling studies have identified derivatives with significant effects on mouse tumor model cancer cell lines, suggesting their utility in cancer research (Nassar et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not available in the current resources. However, similar compounds have been analyzed for their safety and hazards108.
Future Directions
The future directions for the study of this compound could not be found in the available resources. However, similar compounds have been studied for their potential applications in various fields11.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a comprehensive analysis, further research and studies are needed.
properties
CAS RN |
634884-23-4 |
|---|---|
Product Name |
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide |
Molecular Formula |
C15H14Cl2N4O |
Molecular Weight |
337.2 |
IUPAC Name |
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)/b18-8- |
InChI Key |
WFSZTMVFRCSDQX-LSCVHKIXSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=C(C=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



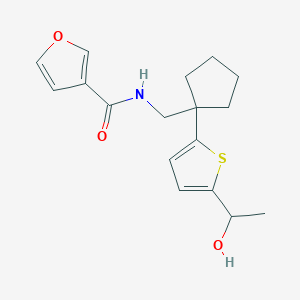
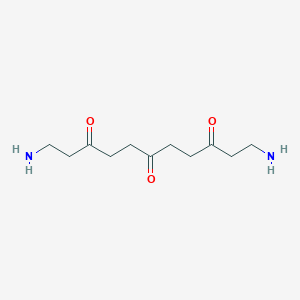
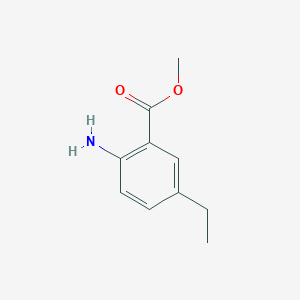
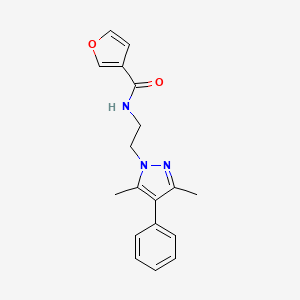
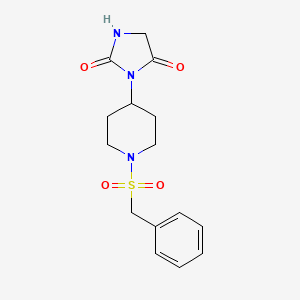
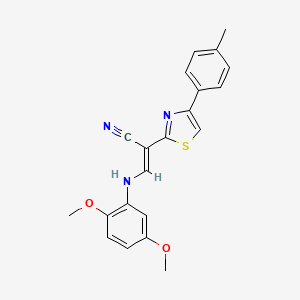
![5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2582717.png)
![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)
![7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2582719.png)
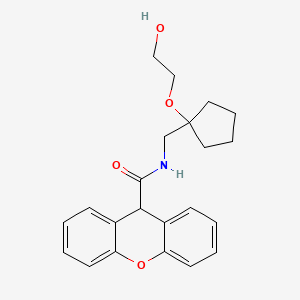
![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582723.png)
